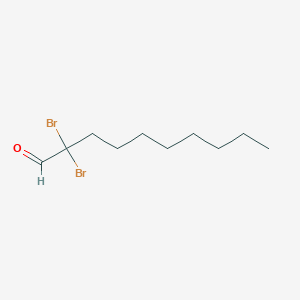
Decanal, 2,2-dibromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanal, 2,2-dibromo- is an organic compound with the molecular formula C10H18Br2O It is a derivative of decanal, where two bromine atoms are substituted at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decanal, 2,2-dibromo- typically involves the bromination of decanal. One common method is the direct 1,2-dibromination of alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. This reaction proceeds under mild conditions without the need for a catalyst or external oxidant . Another method involves the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as a brominating reagent, which offers mild conditions and high yields .
Industrial Production Methods
Industrial production of Decanal, 2,2-dibromo- can be achieved through the bromination of decanal using bromine or other brominating agents. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of solid brominating reagents like tetrapropylammonium nonabromide (Pr4NBr9) can enhance selectivity and safety in industrial settings .
化学反応の分析
Types of Reactions
Decanal, 2,2-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dibromo compound back to decanal or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromo-decanoic acid.
Reduction: Formation of decanal or decanol.
Substitution: Formation of various substituted decanal derivatives.
科学的研究の応用
Decanal, 2,2-dibromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Decanal, 2,2-dibromo- involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved include nucleophilic substitution and addition reactions, which can alter the structure and function of target molecules.
類似化合物との比較
Similar Compounds
Decanal: The parent compound, which lacks the bromine substitutions.
2-Bromodecanal: A mono-brominated derivative of decanal.
2,2-Dichlorodecanal: A similar compound with chlorine atoms instead of bromine.
Uniqueness
Decanal, 2,2-dibromo- is unique due to the presence of two bromine atoms, which significantly alter its chemical reactivity and properties compared to its parent compound and other similar derivatives. The dibromo substitution enhances its potential for various chemical reactions and applications, making it a valuable compound in research and industry.
特性
CAS番号 |
819850-94-7 |
|---|---|
分子式 |
C10H18Br2O |
分子量 |
314.06 g/mol |
IUPAC名 |
2,2-dibromodecanal |
InChI |
InChI=1S/C10H18Br2O/c1-2-3-4-5-6-7-8-10(11,12)9-13/h9H,2-8H2,1H3 |
InChIキー |
IRRMVQWWECZFIC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C=O)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
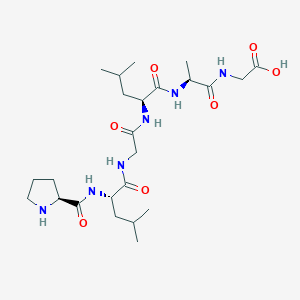
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
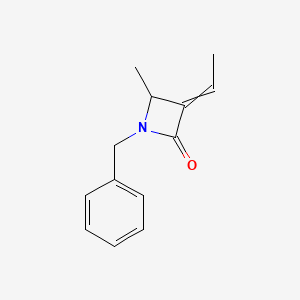
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
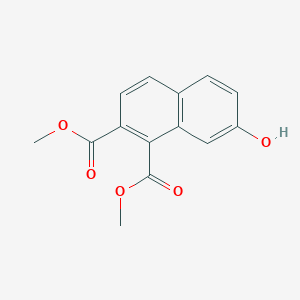

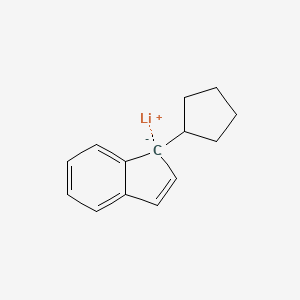
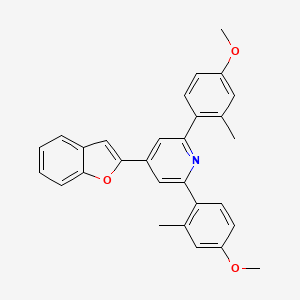
![5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14231239.png)
